Tinidazole

描述

A nitroimidazole antitrichomonal agent effective against Trichomonas vaginalis, Entamoeba histolytica, and Giardia lamblia infections.

This compound is a Nitroimidazole Antimicrobial.

This compound is an orally available, broad spectrum antimicrobial agent used in the treatment of bacterial, protozoal and parasitic infections. This compound is a nitroimidazole similar to metronidazole and is likely to have a similar spectrum and frequency of side effects, including a low rate of serum enzyme elevations during therapy and rare instances of clinically apparent acute liver injury.

This compound is a 5-nitroimidazole derivative with antiprotozoal property. Although the mechanism of action has not been fully elucidated, it has been suggested that this compound is metabolized and yields nitrite anions and metronidazole. Metronidazole's nitro group in turn is reduced via the parasite ferredoxin, thereby generating a series of free nitro radicals including nitro anions. Toxicity is achieved via depletion of sulfhydryl groups and DNA strand breaks with multiple hits having an additive effect and ultimately leading to cell death.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2004 and has 5 approved and 5 investigational indications. This drug has a black box warning from the FDA.

A nitroimidazole alkylating agent that is used as an antitrichomonal agent against TRICHOMONAS VAGINALIS; ENTAMOEBA HISTOLYTICA; and GIARDIA LAMBLIA infections. It also acts as an antibacterial agent for the treatment of BACTERIAL VAGINOSIS and anaerobic bacterial infections.

See also: Ronidazole (related); Dimetridazole (related); Nimorazole (related) ... View More ...

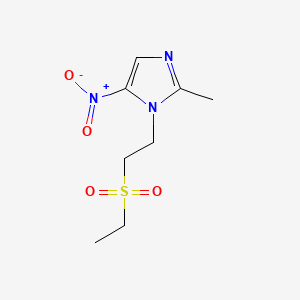

Structure

3D Structure

属性

IUPAC Name |

1-(2-ethylsulfonylethyl)-2-methyl-5-nitroimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O4S/c1-3-16(14,15)5-4-10-7(2)9-6-8(10)11(12)13/h6H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJLSLZFTEKNLFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)CCN1C(=NC=C1[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4023676 | |

| Record name | Tinidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tinidazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015047 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>37.1 [ug/mL] (The mean of the results at pH 7.4), 3.03e+00 g/L | |

| Record name | SID855690 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Tinidazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00911 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tinidazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015047 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Colorless crystals from benzene | |

CAS No. |

148159-84-6, 19387-91-8 | |

| Record name | 1H-Imidazole, 1-[2-(ethylsulfonyl)ethyl]-2-methyl-5-nitro-, radical ion(1-) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148159-84-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tinidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19387-91-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tinidazole [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019387918 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tinidazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00911 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | tinidazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758189 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tinidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tinidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.089 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TINIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/033KF7V46H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TINIDAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7362 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tinidazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015047 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

127-128 °C, 127 - 128 °C | |

| Record name | Tinidazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00911 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TINIDAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7362 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tinidazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015047 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Molecular Mechanism of Tinidazole in Protozoa

Abstract

This technical guide provides a comprehensive examination of the molecular mechanisms underpinning the antiprotozoal activity of tinidazole, a second-generation 5-nitroimidazole. Designed for researchers, scientists, and drug development professionals, this document moves beyond a surface-level description to explore the intricate biochemical processes that govern this compound's efficacy. We will dissect the multi-stage mechanism, beginning with its passive diffusion into the protozoan cell, followed by the critical reductive activation process mediated by the unique low-redox-potential metabolic pathways of anaerobic protozoa. The guide details the generation of cytotoxic nitro radical anions, their subsequent interaction with DNA, and the induction of strand breaks that ultimately lead to cell death. Furthermore, we will present validated experimental protocols for investigating these mechanisms, discuss the molecular basis of clinical resistance, and provide authoritative grounding through comprehensive citations.

The 5-Nitroimidazoles: A Cornerstone of Antiprotozoal Therapy

The 5-nitroimidazole class of drugs, which includes the first-generation compound metronidazole and the second-generation this compound, represents a mainstay in the treatment of infections caused by anaerobic protozoa such as Trichomonas vaginalis, Giardia lamblia (also known as G. duodenalis), and Entamoeba histolytica.[1][2][3][4] this compound, a structural analogue of metronidazole, was developed in 1969 and often exhibits a more favorable pharmacokinetic profile, including a longer serum half-life, which allows for single-dose regimens in some clinical settings.[1][4][5]

The remarkable success of this drug class is rooted in its selective toxicity.[6] These compounds are administered as inactive prodrugs that are selectively activated within organisms possessing a low-redox-potential anaerobic metabolism, a characteristic feature of susceptible protozoa but not of aerobic host cells.[1][7][8] This targeted activation minimizes collateral damage to human tissues, contributing to a generally favorable safety profile.[6][9] Understanding the precise molecular cascade from prodrug to active cytotoxin is paramount for optimizing its use and overcoming emerging resistance.

The Core Cytotoxic Mechanism: A Multi-Stage Process

The antiprotozoal action of this compound is not instantaneous but rather a sequential process that transforms an inert molecule into a potent cellular toxin. This mechanism can be logically divided into four distinct stages.

Stage 1: Cellular Uptake via Passive Diffusion

This compound enters the protozoan cell primarily through passive diffusion, driven by the concentration gradient between the extracellular environment and the cell's cytoplasm.[10][11] As an uncharged and relatively small molecule, it readily crosses the lipid bilayer of the cell membrane without the need for specific transporters.

Stage 2: Reductive Activation - The Decisive Step

Once inside the protozoan, this compound undergoes the critical step of reductive activation. This process is exclusively and efficiently carried out in the low-redox-potential environment of anaerobic or microaerophilic organisms.[1] The key event is the transfer of electrons to this compound's 5-nitro group (NO₂).

This reduction is catalyzed by specific low-redox-potential electron transport proteins that are central to the parasite's energy metabolism but absent in the host's mitochondria. The primary enzyme implicated in this process is Pyruvate:ferredoxin oxidoreductase (PFOR) .[7][8] PFOR transfers electrons from pyruvate to ferredoxin , a small, iron-sulfur protein. The reduced ferredoxin then serves as the direct electron donor for the reduction of this compound's nitro group.[1][8][11] Other enzymes, such as thioredoxin reductase, have also been shown to possess nitroreductase activity and may contribute to this process.[12][13]

Stage 3: Generation of Cytotoxic Intermediates

The single-electron reduction of the nitro group converts this compound into a highly reactive, short-lived nitro radical anion.[6][10][14] This radical is the primary cytotoxic species. Further reduction can lead to the formation of other intermediates, such as nitroso radicals, which are also capable of damaging cellular macromolecules.[6][11] This continuous reduction of the drug within the cell maintains the concentration gradient, driving further uptake of the prodrug from the exterior.[11]

Stage 4: DNA Damage and Cell Death

The ultimate cause of cell death is the extensive damage inflicted upon the parasite's macromolecules by these reactive intermediates, with DNA being the principal target.[6][15] The cytotoxic radicals interact directly with the parasite's DNA, causing a loss of helical structure, covalent binding to the DNA, and single- and double-strand breaks.[2][6][10][11] This irreversible damage inhibits essential cellular processes, including DNA replication and transcription, leading to cell death.[6][] While DNA is the primary target, these reactive species can also damage other vital molecules, including proteins, contributing to the overall cytotoxic effect.[12]

Experimental Validation of the Mechanism

A core tenet of our work as application scientists is the reliance on robust, verifiable experimental data. The proposed mechanism of this compound is supported by a variety of assays designed to probe each stage of the process. Below are two foundational protocols that provide a self-validating system to investigate this compound's action and resistance.

Protocol 3.1: Assessing Reductive Activation - The Nitroreductase Assay

-

Causality & Rationale: This assay is designed to quantify the enzymatic activity responsible for the initial, rate-limiting step of this compound activation. By measuring the rate of drug reduction in cell-free extracts, we can directly implicate enzymes like PFOR. Comparing the activity between susceptible and resistant strains provides powerful evidence for the role of this pathway in determining drug efficacy. A diminished rate of reduction in a resistant strain strongly suggests that impaired activation is the mechanism of resistance.

-

Methodology (Spectrophotometric):

-

Preparation of Cell-Free Extract: Culture protozoan trophozoites (e.g., G. lamblia) to mid-log phase. Harvest cells by centrifugation, wash with a suitable buffer (e.g., phosphate-buffered saline), and resuspend in a lysis buffer. Lyse the cells via sonication or freeze-thaw cycles on ice. Centrifuge at high speed (e.g., 14,000 x g) to pellet cellular debris and collect the supernatant (cytosolic extract). Determine protein concentration using a Bradford or BCA assay.

-

Reaction Mixture: In an anaerobic chamber or using anaerobic cuvettes, prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl), a source of electrons (e.g., sodium dithionite or pyruvate for PFOR-linked assays), and the cell-free extract.

-

Initiation and Measurement: Initiate the reaction by adding a known concentration of this compound.

-

Data Acquisition: Monitor the decrease in absorbance at a specific wavelength (e.g., 320-340 nm, corresponding to the nitroimidazole) over time using a spectrophotometer. The rate of absorbance decrease is proportional to the nitroreductase activity.

-

Analysis: Calculate the specific activity (e.g., in nmol of this compound reduced/min/mg of protein) and compare between different strains or conditions.

-

Protocol 3.2: Quantifying DNA Damage - The Comet Assay

-

Causality & Rationale: While viability assays confirm that a drug kills cells, the Comet Assay (Single-Cell Gel Electrophoresis) provides direct, visual evidence of the specific type of damage—DNA strand breaks—predicted by the mechanism.[17][18] When an electric field is applied, fragmented DNA from a single cell migrates out of the nucleus, forming a "comet tail." The length and intensity of this tail are directly proportional to the amount of DNA damage. This allows for a quantitative assessment of this compound's genotoxic effect.

-

Methodology:

-

Cell Treatment: Expose protozoan cells to various concentrations of this compound (and a negative control) for a defined period (e.g., 1-3 hours).

-

Cell Embedding: Harvest the treated cells and mix them with low-melting-point agarose. Pipette this mixture onto a specially coated microscope slide and allow it to solidify.

-

Lysis: Immerse the slides in a high-salt lysis solution (containing detergents like Triton X-100) to dissolve the cell and nuclear membranes, leaving behind the DNA as a "nucleoid."

-

Alkaline Unwinding: Place the slides in a high-pH electrophoresis buffer to unwind the DNA, exposing single-strand breaks.

-

Electrophoresis: Subject the slides to an electric field. Damaged, fragmented DNA will migrate from the nucleoid towards the anode.

-

Staining and Visualization: Neutralize and stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium bromide). Visualize the "comets" using a fluorescence microscope.

-

Analysis: Use specialized image analysis software to measure parameters such as percent tail DNA and tail moment for at least 50-100 cells per condition. Perform statistical analysis to determine dose-dependent increases in DNA damage.

-

Data Presentation: A Comparative Analysis

The data generated from these protocols can be summarized to clearly differentiate between susceptible and resistant phenotypes.

| Protozoan Strain | This compound IC₅₀ (µM) | Nitroreductase Activity (nmol/min/mg protein) | Mean % Tail DNA (at IC₅₀ conc.) |

| Susceptible (Wild-Type) | 5 | 150.2 ± 12.5 | 45.6 ± 5.2 |

| Resistant (Lab-Derived) | 50 | 25.8 ± 4.1 | 8.9 ± 2.1 |

Table 1: Hypothetical comparative data illustrating the correlation between drug susceptibility, reductive activation, and DNA damage in protozoan strains.

Mechanisms of this compound Resistance

The emergence of drug resistance is a significant clinical concern.[6][7] For this compound, the predominant mechanism of resistance is not drug efflux but rather a failure to activate the prodrug.[6] This is most commonly achieved through alterations in the reductive activation pathway.

Resistant strains of G. lamblia and T. vaginalis often exhibit significantly reduced expression or mutations in the genes encoding PFOR and ferredoxin.[7][8][19][20] By downregulating these key enzymes, the parasite diminishes its capacity to reduce the 5-nitro group, preventing the formation of the cytotoxic radical anions.[6][19] Consequently, the drug remains in its inert prodrug state and is unable to inflict DNA damage.

Conclusion and Future Directions

The molecular mechanism of this compound is a model of selective toxicity, exploiting the unique anaerobic biochemistry of protozoan parasites to convert an inert prodrug into a potent genotoxic agent. The process hinges on enzymatic reduction of its 5-nitro group by low-redox-potential pathways, leading to the generation of radical anions that cause catastrophic DNA damage. Understanding this mechanism is not merely an academic exercise; it provides the rational basis for its clinical use and for interpreting treatment failures. The primary avenue of resistance—the downregulation of these same activation pathways—highlights the parasite's ability to adapt. Future research must focus on quantifying the prevalence of resistance-conferring mutations in clinical isolates, exploring alternative activation pathways, and developing novel therapeutics that can either bypass this activation step or inhibit different essential parasite pathways.

References

- 1. academic.oup.com [academic.oup.com]

- 2. This compound: a nitroimidazole antiprotozoal agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound--microbiology, pharmacology and efficacy in anaerobic infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound: a review of its antiprotozoal activity and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [this compound: a classical anaerobical drug with multiple potential uses nowadays] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. Drug targets and mechanisms of resistance in the anaerobic protozoa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Drug Targets and Mechanisms of Resistance in the Anaerobic Protozoa - PMC [pmc.ncbi.nlm.nih.gov]

- 9. emedicine.medscape.com [emedicine.medscape.com]

- 10. Nitroimidazoles | Concise Medical Knowledge [lecturio.com]

- 11. Action of clinically utilized 5-nitroimidazoles on microorganisms. | Semantic Scholar [semanticscholar.org]

- 12. Nitroimidazole drugs vary in their mode of action in the human parasite Giardia lamblia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Trichomonas vaginalis: metronidazole and other nitroimidazole drugs are reduced by the flavin enzyme thioredoxin reductase and disrupt the cellular redox system. Implications for nitroimidazole toxicity and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. drugs.com [drugs.com]

- 15. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 17. Evaluation of the genotoxic activity of metronidazole and dimetridazole in human lymphocytes by the comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. DNA breakage due to metronidazole treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A systematic review of the literature on mechanisms of 5-nitroimidazole resistance in Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Strategies for Prevention and Treatment of Trichomonas vaginalis Infections - PMC [pmc.ncbi.nlm.nih.gov]

A Guide to the Spectroscopic Characterization of Tinidazole

Foreword

In the landscape of modern pharmaceutical analysis, the unambiguous characterization of an Active Pharmaceutical Ingredient (API) is the bedrock of drug development, quality control, and regulatory compliance. Tinidazole, a pivotal second-generation 5-nitroimidazole antimicrobial, is no exception. Its efficacy against protozoal and anaerobic bacterial infections is directly linked to its precise chemical structure. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the core spectroscopic techniques used to elucidate and verify the structure and purity of this compound. Moving beyond mere procedural descriptions, this paper delves into the causality behind experimental choices, offering field-proven insights into the interpretation of spectroscopic data to build a comprehensive and self-validating analytical profile of this important therapeutic agent.

The Rationale for a Multi-Spectroscopic Approach

The this compound molecule (Chemical Formula: C₈H₁₃N₃O₄S, Molecular Weight: 247.27 g/mol ) possesses several key structural features: a nitro-substituted imidazole ring, a methyl group on the ring, and an ethylsulfonyl side chain. No single analytical technique can fully characterize this multifaceted structure. A robust analytical strategy, therefore, relies on an orthogonal, multi-technique approach where each method provides a unique and complementary piece of the structural puzzle.

-

UV-Visible (UV-Vis) Spectroscopy probes the conjugated π-electron system of the nitroimidazole chromophore.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy identifies the specific functional groups via their characteristic vibrational frequencies.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy maps the complete carbon-hydrogen framework, confirming atom connectivity and chemical environments.

-

Mass Spectrometry (MS) determines the exact molecular weight and provides vital structural clues through controlled fragmentation.

By integrating the data from these techniques, we construct a complete, high-confidence structural dossier for this compound.

Caption: Integrated spectroscopic workflow for this compound characterization.

UV-Visible Spectrophotometry: Probing the Chromophore

Principle and Causality

UV-Vis spectroscopy is a fundamental technique for quantitative analysis and confirmation of the primary chromophore. This compound's UV absorbance is dictated by the conjugated system of the 5-nitroimidazole ring. The nitro group (-NO₂) acts as a strong electron-withdrawing group, influencing the π → π* and n → π* electronic transitions within the imidazole ring. The position of the maximum absorbance (λmax) is highly sensitive to the solvent environment, particularly pH. In acidic media, protonation of the imidazole nitrogen can occur, while in basic media, deprotonation or other structural changes can alter the electronic distribution, leading to predictable bathochromic (red shift) or hypsochromic (blue shift) shifts. This predictable behavior is a key validation parameter.

Experimental Protocol: Determination of λmax

-

Preparation of Stock Solution: Accurately weigh 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol to obtain a concentration of 100 µg/mL.

-

Preparation of Working Solution: Transfer 10 mL of the stock solution to a separate 100 mL volumetric flask and dilute to volume with the chosen solvent (e.g., 0.1 N HCl, 0.1 N NaOH, or Phosphate Buffer pH 6.8) to yield a 10 µg/mL solution.

-

Spectrophotometric Analysis:

-

Use a calibrated double-beam UV-Vis spectrophotometer.

-

Fill the reference cuvette with the same solvent used for the working solution.

-

Scan the working solution from 400 nm to 200 nm.

-

Record the wavelength of maximum absorbance (λmax).

-

A Comprehensive Technical Guide to the In Vitro Antimicrobial Spectrum of Tinidazole

Foreword

Tinidazole, a second-generation 5-nitroimidazole, represents a cornerstone in the management of infections caused by anaerobic microorganisms. Its broad spectrum of activity, encompassing both protozoa and bacteria, coupled with a favorable pharmacokinetic profile, has solidified its place in clinical practice. This guide is designed for researchers, scientists, and drug development professionals, offering an in-depth exploration of the in vitro antimicrobial characteristics of this compound. We will dissect its mechanism of action, quantify its activity against key pathogens, and detail the established methodologies for its evaluation, providing a robust technical foundation for further research and development.

Mechanism of Action: A Prodrug Activated by Anaerobic Metabolism

This compound is a prodrug, meaning it is administered in an inactive form and requires biochemical activation within the target microorganism to exert its cytotoxic effects.[1][2] This selective activation is the very basis of its efficacy against anaerobic organisms and its relative safety for host tissues.

The process is initiated when this compound diffuses into the microbial cell. In the low redox potential environment characteristic of anaerobes, the nitro group of the this compound molecule is reduced.[1][3] This reaction is mediated by electron transport proteins with low redox potentials, such as ferredoxin.[2] The reduction generates short-lived, highly reactive nitro radical anions.[1][3] These cytotoxic intermediates are the ultimate effectors of the drug's antimicrobial activity, inducing cell death primarily by causing extensive damage to microbial DNA and inhibiting its synthesis.[3][4][5] This disruption of the DNA's helical structure prevents replication and transcription, leading to cell death.[3][4]

Caption: Mechanism of Action of this compound.

In Vitro Antimicrobial Spectrum

This compound exhibits potent bactericidal and protozoacidal activity against a wide array of anaerobic organisms.[6][7] Its spectrum does not, however, extend to aerobic or facultatively anaerobic bacteria.

Antiprotozoal Activity

This compound is highly effective against several clinically significant protozoan parasites.[1][6] Its activity has been extensively documented against Trichomonas vaginalis, Entamoeba histolytica, and Giardia lamblia (G. duodenalis).[1][6][8] In vitro studies have consistently shown that this compound's potency is comparable, and in some instances superior, to that of metronidazole.[8]

Notably, this compound often retains activity against T. vaginalis isolates that exhibit reduced susceptibility to metronidazole.[9][10] While cross-resistance can occur, the minimal lethal concentrations (MLCs) of this compound against metronidazole-resistant strains are often significantly lower than those of metronidazole.[9][10]

| Protozoan Species | Drug | Concentration Range (µg/mL) | Parameter | Reference(s) |

| Trichomonas vaginalis | This compound | 0.12 - 0.25 | MIC | [11] |

| Trichomonas vaginalis | This compound | 0.50 - 1.50 | MLC | [11] |

| Trichomonas vaginalis (Metronidazole-Resistant) | This compound | Mean MLC: ~255 (1014.9 µM) | MLC | [10] |

| Giardia lamblia | This compound | 0.2 - 12.5 | Immobilization | [12][13] |

| Entamoeba histolytica | This compound | IC50: 12.4 µM | IC50 | [14] |

| Entamoeba histolytica | This compound | - | Activity comparable to metronidazole | [11][15] |

MIC: Minimum Inhibitory Concentration; MLC: Minimum Lethal Concentration; IC50: Half maximal inhibitory concentration. Note: Susceptibility testing methods for protozoa are not as standardized as for bacteria.[11]

Antibacterial Activity

The antibacterial action of this compound is confined to obligate anaerobes.[6] It is highly effective against the majority of clinically relevant anaerobic bacteria, including Gram-negative bacilli and Gram-positive cocci.[6]

-

Highly Susceptible Organisms:

-

Bacteroides fragilis group: this compound is rapidly bactericidal against B. fragilis.[6][7][16]

-

Prevotella spp.: Including species relevant in periodontal and gynecological infections.[1][17]

-

Clostridium spp.: Including C. perfringens and C. difficile.[1][18]

-

Anaerobic Cocci: Peptococcus and Peptostreptococcus spp. are generally sensitive.[1][6]

-

Gardnerella vaginalis: A key organism in bacterial vaginosis, susceptibility can vary but it is generally considered active.[1][19]

-

-

Resistant Organisms:

The minimum inhibitory concentration for over 90% of anaerobic bacteria (MIC90) is reported to be around 2 mg/L.[6][7]

| Bacterial Group/Species | Drug | MIC Range (µg/mL) | MIC90 (µg/mL) | Reference(s) |

| Bacteroides fragilis | This compound | 0.25 - 4 | - | [16][22] |

| Clostridium difficile | This compound | Geometric Mean: 0.31 | - | [18] |

| Prevotella spp. (periodontal) | This compound | - | 0.5 - 4 | [17] |

| Fusobacterium nucleatum | This compound | - | 1 | [17] |

| Gardnerella vaginalis | This compound | - | 8 - 32 | [23] |

| Peptostreptococcus spp. | This compound | - | Generally ≤ 3.1 | [16][20][21] |

MIC90: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates.

Methodologies for In Vitro Susceptibility Testing

The accurate determination of in vitro activity is paramount for surveillance, research, and guiding clinical decisions. Standardized methodologies ensure reproducibility and allow for meaningful comparison of data across laboratories.

Susceptibility Testing of Anaerobic Bacteria

The Clinical and Laboratory Standards Institute (CLSI) provides authoritative guidelines for the susceptibility testing of anaerobic bacteria, primarily in the M11 document.[24][25]

Reference Method: Agar Dilution

The agar dilution method is considered the "gold standard" for determining the MIC of antimicrobial agents against anaerobic bacteria.[24][26]

Protocol Outline: Agar Dilution MIC Determination

-

Media Preparation: Prepare a series of agar plates (e.g., Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood) containing serial twofold dilutions of this compound. Include a drug-free control plate.

-

Inoculum Preparation: Grow the anaerobic isolates to be tested on a suitable medium. Suspend colonies in a broth medium to achieve a turbidity equivalent to a 0.5 McFarland standard.

-

Inoculation: Using a multipoint replicator, inoculate a standardized volume of each bacterial suspension onto the surface of the this compound-containing plates and the control plate.

-

Incubation: Incubate the plates under anaerobic conditions (e.g., in an anaerobic chamber or jar) at 35-37°C for 48 hours.

-

Reading Results: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth, disregarding a faint haze or single colonies. The growth control plate must show confluent growth.

-

Quality Control: Concurrently test reference strains with known MIC values (e.g., Bacteroides fragilis ATCC 25285) to ensure the validity of the results.[27][28]

Caption: Workflow for Agar Dilution Susceptibility Testing.

Alternative Method: Broth Microdilution

Broth microdilution is a practical alternative for clinical laboratories, particularly for testing Bacteroides species.[24][26][27] This method involves preparing serial dilutions of the antimicrobial agent in a broth medium within microtiter plates.

Susceptibility Testing of Protozoa

Methodologies for protozoal susceptibility testing are less standardized.[11] Assays typically involve the axenic cultivation of trophozoites in a specialized medium (e.g., Diamond's medium for T. vaginalis) and determining the concentration of the drug that inhibits growth (MIC) or is lethal (MLC) after a set incubation period.

Protocol Outline: Broth Dilution MLC for T. vaginalis

-

Drug Dilution: Prepare serial twofold dilutions of this compound in sterile tubes containing a suitable culture medium (e.g., Diamond's TYI-S-33 medium).

-

Inoculum Preparation: Culture T. vaginalis trophozoites to the late logarithmic phase of growth. Adjust the concentration to a standardized number of organisms per mL.

-

Inoculation: Add a standardized volume of the trophozoite suspension to each drug-containing tube and to a drug-free growth control tube.

-

Incubation: Incubate the tubes anaerobically at 37°C for 48 hours.

-

MIC Determination: Examine the tubes microscopically for motile trophozoites. The MIC is the lowest drug concentration with no motile organisms.

-

MLC Determination: Subculture a small aliquot from each tube showing no motile trophozoites into fresh, drug-free medium. Incubate for another 48 hours. The MLC is the lowest concentration from which the organisms fail to regrow.

Resistance and Cross-Resistance

While the emergence of resistance to this compound in anaerobic bacteria is rare, it is a significant concern in protozoa, particularly T. vaginalis.[6] Resistance in nitroimidazoles is often multifactorial, involving impaired drug activation pathways. A strong correlation exists between metronidazole resistance and decreased this compound susceptibility in T. vaginalis, although this compound often remains more potent.[10][29]

Conclusion

This compound possesses a potent and predictable in vitro antimicrobial spectrum focused on anaerobic bacteria and protozoa. Its efficacy is rooted in a selective mechanism of action that requires anaerobic metabolism for activation, leading to DNA destruction and cell death. It demonstrates excellent activity against key pathogens such as Bacteroides fragilis, Clostridium species, Trichomonas vaginalis, Giardia lamblia, and Entamoeba histolytica. For researchers, adherence to standardized testing methodologies, such as those outlined by CLSI, is critical for generating reliable and comparable data. The continued surveillance of this compound's in vitro activity remains a vital component in understanding resistance trends and ensuring its sustained clinical utility.

References

- 1. This compound Monograph for Professionals - Drugs.com [drugs.com]

- 2. This compound | C8H13N3O4S | CID 5479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 5. youtube.com [youtube.com]

- 6. academic.oup.com [academic.oup.com]

- 7. academic.oup.com [academic.oup.com]

- 8. This compound: a review of its antiprotozoal activity and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro metronidazole and this compound activities against metronidazole-resistant strains of Trichomonas vaginalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In Vitro Metronidazole and this compound Activities against Metronidazole- Resistant Strains of Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. In vitro susceptibility of Giardia lamblia trophozoites to metronidazole and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. The in vitro activity of this compound and other amoebicidal drugs on locally isolated strains of Entamoeba histolytica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Bactericidal activity of this compound. An in vitro comparison of the effects of this compound and metronidazole against Bacteroides fragilis and other Anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound inhibitory and cidal activity against anaerobic periodontal pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. In vitro activities of this compound and metronidazole against Clostridium difficile, Prevotella bivia and Bacteroides fragilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. This compound in the treatment of bacterial vaginosis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Susceptibility of anaerobic bacteria to metronidazole, ornidazole, and this compound and routine susceptibility testing by standardized methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. karger.com [karger.com]

- 23. accessdata.fda.gov [accessdata.fda.gov]

- 24. M11 | Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria [clsi.org]

- 25. webstore.ansi.org [webstore.ansi.org]

- 26. downloads.regulations.gov [downloads.regulations.gov]

- 27. webstore.ansi.org [webstore.ansi.org]

- 28. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]

- 29. journals.asm.org [journals.asm.org]

The Advent of Tinidazole: A Technical Chronicle of a Second-Generation Nitroimidazole

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Nitroimidazole Revolution and the Quest for a Successor

The landscape of antimicrobial chemotherapy was irrevocably altered with the introduction of the 5-nitroimidazole class of drugs. Metronidazole, the vanguard of this chemical family, established a new paradigm in the treatment of anaerobic and protozoal infections. However, its therapeutic reign was not without its limitations, including a relatively short half-life necessitating multiple daily doses and a spectrum of adverse effects. This clinical reality spurred a quest for a successor—a second-generation nitroimidazole with an improved pharmacokinetic profile and enhanced tolerability. This technical guide chronicles the discovery, development, and enduring legacy of tinidazole, a compound born from this scientific pursuit.

Genesis of a Molecule: The Chemical Synthesis of this compound

The journey of this compound from a conceptual analogue of metronidazole to a clinical reality is a testament to the principles of medicinal chemistry. The core innovation lay in the modification of the side chain at the N-1 position of the 2-methyl-5-nitroimidazole scaffold, a strategic alteration aimed at enhancing the drug's lipophilicity and, consequently, its pharmacokinetic properties.

The Conventional Synthetic Pathway: A Two-Step Condensation and Oxidation

The traditional and most widely employed industrial synthesis of this compound is a two-step process commencing with the condensation of 2-methyl-5-nitroimidazole with 2-(ethylthio)ethanol. This reaction is typically catalyzed by strong acids, such as a mixture of sulfuric and acetic acids.[1] The resulting intermediate, 1-[2-(ethylthio)ethyl]-2-methyl-5-nitroimidazole, is then subjected to an oxidation step. This crucial transformation of the thioether to a sulfone is most commonly achieved using hydrogen peroxide in the presence of a catalyst like tungstic acid or ammonium molybdate.[1]

Experimental Protocol: Conventional Synthesis of this compound

The following protocol is a synthesis of methodologies described in the scientific and patent literature.[1]

Step 1: Condensation to form 1-[2-(ethylthio)ethyl]-2-methyl-5-nitroimidazole

-

To a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 2-methyl-5-nitroimidazole (1 molar equivalent).

-

Add acetic acid and concentrated sulfuric acid as catalysts.

-

While stirring, gradually add 2-(ethylthio)ethanol (1.1 molar equivalents).

-

Heat the reaction mixture to 80-85°C and maintain for approximately 9 hours.

-

Upon completion, cool the mixture and adjust the pH to ~3 with an ammonia solution to precipitate unreacted 2-methyl-5-nitroimidazole, which is then removed by filtration.

-

The filtrate, containing the desired intermediate, is carried forward to the next step.

Step 2: Oxidation to this compound

-

The intermediate from the previous step is extracted and subjected to oxidation.

-

Add hydrogen peroxide (a stoichiometric excess) and a catalytic amount of tungstic acid.

-

Maintain the reaction temperature at 50-55°C.

-

After the reaction is complete, adjust the pH with an ammonia solution to precipitate the crude this compound.

-

The crude product is isolated by filtration and purified by recrystallization.

Innovations in Synthesis: The Quest for Greener Chemistry

In a bid to create a more environmentally benign process, researchers have explored the use of solid acid catalysts. One such approach utilizes a MoO3/SiO2 bifunctional catalyst, which can facilitate both the condensation and oxidation steps, thereby eliminating the need for strong liquid acids and simplifying the workup procedure.

Unveiling the Antimicrobial Power: Preclinical Investigations

The preclinical evaluation of this compound was pivotal in establishing its antimicrobial spectrum, potency, and safety profile, providing the foundational data for its progression into human trials.

In Vitro Susceptibility: Gauging the Potency

The in vitro activity of this compound was extensively characterized against a broad range of anaerobic bacteria and protozoa. The primary metric for this evaluation is the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

-

Prepare a series of twofold dilutions of this compound in a suitable liquid growth medium, such as Brain Heart Infusion (BHI) broth for anaerobic bacteria.

-

Inoculate each dilution with a standardized suspension of the test microorganism.

-

Incubate the cultures under appropriate anaerobic conditions.

-

The MIC is determined as the lowest concentration of this compound at which no visible growth is observed.

This compound demonstrated potent in vitro activity against a wide array of anaerobic bacteria, including clinically significant species like Bacteroides fragilis.[2] Notably, comparative studies revealed that the MICs of this compound were often comparable or even lower than those of metronidazole for many anaerobic Gram-negative bacilli.[3]

In Vivo Efficacy: Validation in Animal Models

The promising in vitro data was subsequently validated in various animal models of infection, which are indispensable for assessing the in vivo efficacy and pharmacokinetic-pharmacodynamic relationships of a new antimicrobial agent.

A common model for evaluating the efficacy of drugs against anaerobic bacteria involves the induction of a subcutaneous abscess in mice with a clinically relevant organism such as Bacteroides fragilis. The efficacy of this compound in this model was demonstrated by a significant reduction in the number of viable bacteria in the abscesses of treated animals compared to untreated controls.[4]

Animal models of giardiasis and amebiasis were instrumental in confirming the antiprotozoal activity of this compound. For instance, in a mouse model of Giardia lamblia infection, treatment with this compound resulted in a significant reduction in the parasite load in the small intestine.[5][6][7][8] Similarly, its efficacy against Entamoeba histolytica was established in rodent models of amebic colitis and liver abscess.

The Clinical Arena: Pivotal Human Trials

The successful preclinical development of this compound paved the way for a series of pivotal clinical trials that would ultimately define its role in the therapeutic armamentarium. These studies were designed to assess its efficacy and safety in treating a range of anaerobic and protozoal infections, often in direct comparison with the then-standard-of-care, metronidazole.

Trichomoniasis: A Head-to-Head Comparison

In randomized controlled trials for the treatment of trichomonal vaginitis, this compound consistently demonstrated high cure rates. In a notable comparative study, a single 2g dose of this compound resulted in a parasitological cure in all treated patients, with complete relief of symptoms in 62% of patients, significantly higher than the 13% observed in the metronidazole group.[9] Furthermore, the incidence and severity of side effects were significantly lower with this compound.[9]

Giardiasis: The Advantage of a Single Dose

For the treatment of giardiasis, the longer half-life of this compound offered a distinct advantage, allowing for effective single-dose regimens. In a randomized trial, a single dose of this compound was found to be as effective as a three-day course of metronidazole.[10][11] Another study showed a single dose of this compound to be significantly more effective than a single dose of metronidazole (94% vs. 56% cure rate).[11][12]

Amebiasis: Superior Efficacy and Tolerability

In the treatment of intestinal amebiasis, this compound again demonstrated superior efficacy compared to metronidazole in a randomized controlled trial. A 3-day course of this compound resulted in a 96.5% cure rate, compared to 55.5% for a similar regimen of metronidazole.[13] The need for extending the treatment duration was also significantly less frequent in the this compound group.[13]

Bacterial Vaginosis: A Matter of Debate

Understanding the Enemy: The Mechanism of Action and Resistance

The efficacy of this compound, like other 5-nitroimidazoles, is predicated on its selective toxicity towards anaerobic and microaerophilic microorganisms.

The Molecular Dance of Activation and Cytotoxicity

This compound is a prodrug that requires reductive activation of its nitro group to exert its antimicrobial effect.[18] This reduction is carried out by low-redox-potential electron transport proteins, such as ferredoxin, which are abundant in anaerobic organisms but absent in their aerobic counterparts.[19][20] This process generates highly reactive nitro radicals and other cytotoxic intermediates that induce damage to microbial DNA, leading to strand breakage and ultimately cell death.[20]

Caption: Simplified signaling pathway for this compound's mechanism of action.

The Emergence of Resistance: A Multifaceted Challenge

The development of resistance to nitroimidazoles, although still relatively uncommon in anaerobic bacteria, is a growing concern, particularly in protozoa like Trichomonas vaginalis. The primary mechanism of resistance involves a decrease in the activity of the enzymes responsible for the reductive activation of the drug.[21] This can occur through mutations in the genes encoding these enzymes, leading to their inactivation.[21]

This compound vs. Metronidazole: A Comparative Analysis

The enduring clinical relevance of this compound is best understood through a direct comparison with its predecessor, metronidazole.

| Feature | This compound | Metronidazole |

| Half-life | ~12-14 hours[22] | ~8 hours[22] |

| Dosing Frequency | Typically once daily | Often multiple times daily |

| Bioavailability (Oral) | ~100% | ~100% |

| Protein Binding | Low (~12%) | Low (~20%) |

| Metabolism | Hepatic | Hepatic |

| Efficacy in Giardiasis | Often superior, especially in single-dose regimens[11][23] | Effective, but may require longer treatment courses[11] |

| Efficacy in Amebiasis | Demonstrated superiority in some studies[13] | Standard of care, but may have lower cure rates[13] |

| Common Adverse Effects | Metallic taste, nausea, anorexia[24] | Metallic taste, nausea, headache[24] |

Conclusion: An Enduring Legacy in Antimicrobial Therapy

The discovery and development of this compound represent a significant advancement in the field of antimicrobial chemotherapy. Its improved pharmacokinetic profile, allowing for simpler dosing regimens, and its demonstrated efficacy against a range of anaerobic and protozoal pathogens have solidified its place as a valuable therapeutic option. While the specter of antimicrobial resistance necessitates continued vigilance and the search for novel agents, the story of this compound serves as a powerful example of how rational drug design can lead to tangible improvements in patient care.

References

- 1. asianpubs.org [asianpubs.org]

- 2. This compound--microbiology, pharmacology and efficacy in anaerobic infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A comparison of the in vitro activity of metronidazole, this compound, and nimorazole against Gram-negative anaerobic bacilli - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Satranidazole: experimental evaluation of activity against anaerobic bacteria in vitro and in animal models of anaerobic infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. Giardia duodenalis mouse model for the development of novel antigiardial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Giardiasis in the mouse: an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Single-dose oral treatment of vaginal trichomoniasis with this compound and metronidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. journals.asm.org [journals.asm.org]

- 12. researchgate.net [researchgate.net]

- 13. This compound and metronidazole in the treatment of intestinal amoebiasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound versus Metronidazole for the Treatment of Bacterial Vaginosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. This compound vs metronidazole for the treatment of bacterial vaginosis: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. academic.oup.com [academic.oup.com]

- 20. Mechanisms of selective toxicity of metronidazole and other nitroimidazole drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. dergipark.org.tr [dergipark.org.tr]

- 23. Comparative efficacy of drugs for treating giardiasis: a systematic update of the literature and network meta-analysis of randomized clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 24. This compound vs. Metronidazole for Amoebiasis and Bacterial Vaginosis: Important Differences and Potential Risks. [goodrx.com]

A Deep Dive into Tinidazole's Disruption of Microbial Life: A Technical Guide for Researchers

This guide provides an in-depth exploration of the molecular mechanisms underpinning the antimicrobial efficacy of tinidazole, a pivotal agent in the 5-nitroimidazole class. Designed for researchers, scientists, and drug development professionals, this document moves beyond a surface-level overview to dissect the intricate interactions between this compound and microbial DNA, and its cascading effects on essential cellular processes. We will delve into the causality behind its selective toxicity and provide insights into the experimental methodologies used to elucidate its mode of action.

I. The Core Mechanism: A Prodrug Activated in the Microbial Underworld

This compound's success as an antimicrobial agent lies in its nature as a prodrug, remaining largely inert until it enters the unique, low-oxygen environment of anaerobic bacteria and protozoa.[1] Its selective toxicity is a direct result of the metabolic capabilities of these microorganisms.[2][3]

Activation is Key: The process begins with the diffusion of this compound across the microbial cell membrane.[1] Within the cytoplasm of these anaerobic organisms, the drug's nitro group is reduced.[1][2][4] This critical reduction is mediated by low redox potential electron-transport proteins, such as ferredoxin, which are abundant in anaerobic metabolic pathways.[1][5][6] Human cells, in contrast, are less efficient at this reduction, which accounts for the drug's targeted effect and favorable safety profile.[2][3]

The Birth of a Radical: This enzymatic reduction converts the nitro group into a highly reactive nitro radical anion.[2][5][7][8][9][10] These short-lived but extremely cytotoxic intermediates are the primary effectors of this compound's antimicrobial action.[1][4][8] It is these radicals that directly engage with and damage the microbial cell's most vital components.

References

- 1. This compound in the treatment of bacterial vaginosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Tindamax (this compound) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C8H13N3O4S | CID 5479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Mechanism of toxicity of nitro compounds used in the chemotherapy of trichomoniasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In Situ Reactivity of Electrochemically Generated Nitro Radical Anion on this compound and Its Monomeric and Dimeric CuII Complexes on Model Biological Targets with Relative Manifestation of Preventing Bacterial Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. In Situ Reactivity of Electrochemically Generated Nitro Radical Anion on this compound and Its Monomeric and Dimeric CuII Complexes on Model Biological Targets with Relative Manifestation of Preventing Bacterial Biofilm Formation - PubMed [pubmed.ncbi.nlm.nih.gov]

Tinidazole Reimagined: A Technical Guide to Unlocking its Therapeutic Potential Beyond Antimicrobial Action

Abstract

Tinidazole, a 5-nitroimidazole antimicrobial agent, has long been a cornerstone in the treatment of protozoal and anaerobic bacterial infections. Its efficacy is rooted in a well-understood mechanism of action: selective activation within anaerobic environments to induce cytotoxic DNA damage. However, the very specificity of this mechanism presents a compelling rationale for its repurposing in other therapeutic areas, notably oncology and immunomodulation. The hypoxic microenvironment of solid tumors provides a similar anaerobic setting, suggesting that this compound could be selectively activated to exert anticancer effects. Furthermore, emerging evidence points towards its ability to modulate host immune responses, opening up possibilities for its use in inflammatory conditions. This in-depth technical guide provides a comprehensive exploration of the scientific foundation and experimental frameworks for investigating the repurposing potential of this compound. It is designed for researchers, scientists, and drug development professionals, offering not only a synthesis of the current evidence but also detailed, actionable protocols for preclinical evaluation. This guide aims to bridge the gap between this compound's established role and its promising future in novel therapeutic applications.

Part 1: Foundational Pharmacology of this compound

Core Mechanism of Action

This compound operates as a prodrug, a molecule that is inactive until it is metabolized within the body to its active form.[1][2] Its therapeutic efficacy is intrinsically linked to the anaerobic metabolism of susceptible organisms.[1][2] The process begins with the passive diffusion of this compound into the microbial cell.[3] Inside the anaerobic environment, the nitro group of the this compound molecule is reduced by redox proteins.[1] This reduction generates reactive nitroso radicals, which are highly cytotoxic.[1] These free radicals are believed to be the primary mediators of this compound's antimicrobial activity, as they can covalently bind to and disrupt the helical structure of DNA, leading to strand breaks and ultimately, cell death.[1] This mechanism of action explains this compound's selective toxicity towards anaerobic bacteria and protozoa, as the low-oxygen environments in which they thrive are conducive to the drug's activation.[1]

Pharmacokinetic and Pharmacodynamic Profile

A thorough understanding of a drug's pharmacokinetic and pharmacodynamic properties is crucial when considering it for repurposing. This compound is rapidly and almost completely absorbed after oral administration.[4] It is widely distributed throughout the body and has been shown to penetrate key tissues, including those of the gastrointestinal and genital tracts.[4] this compound is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme system.[5] Its plasma half-life is approximately 12 to 14 hours, which is longer than that of the related nitroimidazole, metronidazole.[6] This longer half-life may offer the advantage of less frequent dosing.[7]

| Pharmacokinetic Parameter | Value | Reference |

| Bioavailability | > 90% | [3] |

| Protein Binding | ~12% | [2] |

| Half-life | 12-14 hours | [6] |

| Metabolism | Hepatic (primarily CYP3A4) | [5] |

| Excretion | Primarily renal | [2] |

Part 2: Repurposing this compound in Oncology

Scientific Rationale: The Hypoxic Tumor Microenvironment as a Target

A key characteristic of solid tumors is the presence of hypoxic regions, areas with low oxygen concentration.[8] This hypoxic microenvironment arises from the rapid proliferation of cancer cells, which outstrips the ability of the existing vasculature to supply adequate oxygen. This creates an anaerobic setting that is remarkably similar to the environment inhabited by the anaerobic microbes that this compound is designed to target. This parallel provides a strong scientific rationale for repurposing this compound as an anticancer agent. The hypothesis is that the hypoxic conditions within a tumor will facilitate the reductive activation of this compound's nitro group, leading to the generation of cytotoxic free radicals that can selectively kill cancer cells while sparing healthy, well-oxygenated tissues.[8]

Preclinical Evidence: Anticancer Activity of this compound

Preclinical studies have provided promising evidence for the anticancer potential of this compound. An in vitro study investigating the effects of this compound on the HeLa human cervical cancer cell line demonstrated that it inhibits cancer cell growth in a concentration- and time-dependent manner.[8][9] Notably, the study found that this compound exhibited greater growth inhibition than the standard chemotherapy drug, cisplatin.[8][9] Furthermore, this compound displayed a favorable selectivity index, indicating that it was more toxic to cancer cells than to normal human-derived adipose tissue (NHF) cell lines.[8][9]

The proposed anticancer mechanism of this compound mirrors its antimicrobial action. Within the hypoxic tumor microenvironment, nitroreductase enzymes, which are often overexpressed in cancer cells, are thought to reduce this compound's nitro group, generating reactive nitrogen species.[8] These cytotoxic agents can then induce DNA damage, ultimately triggering apoptosis, or programmed cell death, in the rapidly dividing cancer cells.[8] While further research is needed to fully elucidate the specific apoptotic pathways involved, it is hypothesized that this process may involve the activation of caspases and the modulation of Bcl-2 family proteins.

This compound as a Radiosensitizer

In addition to its potential as a standalone agent, this compound has also been investigated as a radiosensitizer, a drug that makes cancer cells more susceptible to the effects of radiation therapy.[1][8][10] The rationale is that by being active in hypoxic tumor regions, which are notoriously resistant to radiation, this compound can enhance the DNA damage caused by radiation, leading to a more effective therapeutic outcome.[10] Studies have shown that this compound can enhance the antitumor effectiveness of radiation treatment in animal models of carcinoma.[1]

Experimental Protocols for Oncological Research

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Step-by-Step Protocol:

-

Cell Seeding: Seed cancer cells (e.g., HeLa) in a 96-well plate at a predetermined optimal density and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Drug Treatment: Prepare serial dilutions of this compound in culture medium and add to the appropriate wells. Include a vehicle control (medium without the drug) and a positive control (a known cytotoxic agent like cisplatin).

-

Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, and 72 hours).

-

MTT Addition: After incubation, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.

-

Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere.

-

Solubilization: Add 100 µL of solubilization solution to each well.

-

Overnight Incubation: Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay is a method for detecting DNA fragmentation, which is a hallmark of late-stage apoptosis.[5][11]

Step-by-Step Protocol:

-

Sample Preparation: Culture cells on coverslips or in a 96-well plate and treat with this compound as described for the MTT assay.

-

Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 20 minutes at room temperature to allow the TdT enzyme to access the nucleus.

-

Controls: Include a positive control (cells treated with DNase I to induce DNA breaks) and a negative control (cells incubated with the labeling solution without the TdT enzyme).

-

TdT Labeling Reaction: Incubate the samples with the TUNEL reaction mixture, containing TdT and labeled dUTPs (e.g., Br-dUTP or FITC-dUTP), for 60 minutes at 37°C in a humidified chamber.

-

Detection: If using an indirect method, incubate with a fluorescently labeled antibody that recognizes the tagged dUTPs.

-

Counterstaining: Counterstain the nuclei with a DNA-binding dye such as DAPI.

-

Analysis: Visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.

To evaluate the in vivo anticancer efficacy of this compound, a cervical cancer xenograft model in immunodeficient mice can be utilized.[12][13][14][15]

Experimental Workflow:

-

Cell Culture: Culture human cervical cancer cells (e.g., HeLa or SiHa) under standard conditions.

-

Animal Model: Use immunodeficient mice (e.g., NOD/SCID or nude mice) to prevent rejection of the human tumor cells.

-

Tumor Implantation: Subcutaneously inject a suspension of the cancer cells into the flank of the mice.

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor growth, measuring the tumor volume with calipers.

-

Treatment: Once the tumors reach a predetermined size, randomize the mice into treatment groups (e.g., vehicle control, this compound, positive control). Administer this compound orally or via intraperitoneal injection.

-

Efficacy Assessment: Continue to monitor tumor growth throughout the treatment period. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, TUNEL assay).

Part 3: Exploring the Immunomodulatory and Anti-inflammatory Potential of this compound

Scientific Rationale: Beyond Antimicrobial Action

There is a growing body of evidence suggesting that some antimicrobial agents can exert secondary effects on the host's immune system, independent of their antimicrobial activity. This opens up the possibility of repurposing these drugs for the treatment of inflammatory and autoimmune diseases.

Evidence of Immunomodulation

Studies have shown that this compound can transiently suppress the blast transformation of lymphocytes in response to the mitogen Concanavalin A.[7][11] This effect was observed in healthy volunteers after a single oral dose of this compound and was reversible.[7][11] The proposed mechanism for this immunosuppressive effect is a reversible blockage of lectin-binding receptors on the surface of lymphocytes.[7][11]

Research on the closely related nitroimidazole, metronidazole, has demonstrated its ability to inhibit the production of pro-inflammatory cytokines, including interleukin (IL)-1β, IL-6, IL-8, and tumor necrosis factor-alpha (TNF-α), in human periodontal ligament cells.[16] This suggests that this compound may possess similar anti-inflammatory properties and could be a candidate for repurposing in inflammatory conditions such as inflammatory bowel disease.[17]

Experimental Protocols for Immunomodulation Research

A lymphocyte proliferation assay can be used to quantify the immunosuppressive effects of this compound.

Step-by-Step Protocol:

-

Isolate Lymphocytes: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using density gradient centrifugation.

-

Cell Culture: Culture the PBMCs in a 96-well plate in the presence of a mitogen (e.g., phytohemagglutinin or Concanavalin A) to stimulate proliferation.

-

Drug Treatment: Add serial dilutions of this compound to the appropriate wells.

-

Incubation: Incubate the plate for 72 hours.

-

Proliferation Measurement: Add a marker of cell proliferation, such as tritiated thymidine or a fluorescent dye like CFSE, for the final 18-24 hours of incubation.

-

Analysis: Measure the incorporation of the proliferation marker to determine the extent of lymphocyte proliferation in the presence of this compound.

An in vivo mouse model can be used to assess the broader immunomodulatory effects of this compound.[2][18][19]

Experimental Workflow:

-

Animal Model: Use a standard inbred mouse strain (e.g., C57BL/6).

-

Treatment: Administer this compound to the mice via oral gavage or in their drinking water for a specified period.

-

Immune Cell Analysis: At the end of the treatment period, euthanize the mice and harvest spleens and lymph nodes.

-

Flow Cytometry: Prepare single-cell suspensions from the lymphoid organs and stain with fluorescently labeled antibodies against various immune cell markers (e.g., CD3, CD4, CD8, CD19, NK1.1) to analyze changes in immune cell populations.

-

Cytokine Profiling: Measure the levels of various cytokines in the serum or in the supernatant of cultured splenocytes using techniques like ELISA or multiplex bead arrays.

Part 4: Addressing Antimicrobial Resistance

The Challenge of Metronidazole Resistance

Metronidazole has been the drug of choice for treating trichomoniasis, a common sexually transmitted infection, for decades. However, the emergence of metronidazole-resistant strains of Trichomonas vaginalis has become a significant clinical challenge.[12]

This compound as a Therapeutic Alternative

In vitro studies have shown that this compound is effective against metronidazole-resistant strains of T. vaginalis.[12][20] The minimal lethal concentrations (MLCs) of this compound against these resistant isolates are significantly lower than those of metronidazole.[12] This suggests that this compound can be a valuable therapeutic alternative for patients with metronidazole-refractory trichomoniasis.[20]

Part 5: Future Directions and Clinical Outlook

Investigating Molecular Pathways

While the foundational evidence for repurposing this compound is promising, further research is needed to delineate the precise molecular signaling pathways involved in its anticancer and immunomodulatory effects. For its anticancer activity, studies should focus on identifying the specific caspases activated and the role of Bcl-2 family proteins in this compound-induced apoptosis. In the context of immunomodulation, a more detailed understanding of its effects on different T-cell subsets (e.g., Th1, Th2, regulatory T cells) is required.

Combination Therapies

The potential of this compound as a radiosensitizer suggests that its use in combination with other cancer therapies should be explored. Investigating its synergistic effects with various chemotherapeutic agents and immunotherapies, such as immune checkpoint inhibitors, could lead to more effective treatment strategies. The ability of this compound to modulate the gut microbiome also presents an interesting avenue for research, as the gut microbiome is known to influence the efficacy of cancer therapies.[21][22][23][24]

Clinical Trial Landscape